molecular formula C12H26N2O B13246814 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol

Cat. No.: B13246814
M. Wt: 214.35 g/mol
InChI Key: DZCRLRIXXMTCRQ-UHFFFAOYSA-N
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Description

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is an organic compound with the molecular formula C12H26N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 4-aminobutylamine, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Aminobutyl)piperidin-4-yl]ethanol
  • 2-[1-(4-Aminobutyl)piperidin-4-yl]methanol
  • 2-[1-(4-Aminobutyl)piperidin-4-yl]butanol

Uniqueness

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol

InChI

InChI=1S/C12H26N2O/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13/h11-12,15H,2-10,13H2,1H3

InChI Key

DZCRLRIXXMTCRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCN(CC1)CCCCN

Origin of Product

United States

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